molecular formula C21H22N4O2 B5394218 1-methyl-1'-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4'-piperidine]-2-one

1-methyl-1'-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4'-piperidine]-2-one

Cat. No.: B5394218
M. Wt: 362.4 g/mol
InChI Key: PPCAJVDRSJOZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1’-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4’-piperidine]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-methyl-1’-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4’-piperidine]-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole and pyrazole rings, followed by their coupling to form the spirocyclic structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-1’-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4’-piperidine]-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-1’-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

1-methyl-1’-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4’-piperidine]-2-one can be compared with other similar compounds, such as:

  • 1-methyl-1H-pyrazole-5-ol
  • 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 5-methyl-1H-pyrazole

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

1-methyl-1'-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-24-18-5-3-2-4-16(18)21(20(24)26)9-12-25(13-10-21)14-15-6-7-19(27-15)17-8-11-22-23-17/h2-8,11H,9-10,12-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCAJVDRSJOZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)CC4=CC=C(O4)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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